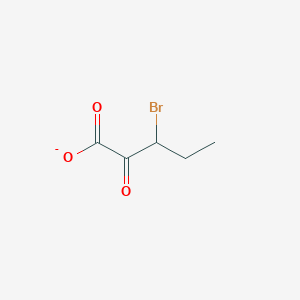

Ethylbromopyruvate

描述

Historical Context and Evolution of Research Perspectives

The scientific journey of ethylbromopyruvate has seen its transformation from a molecule of interest in fundamental chemical synthesis to a sophisticated tool in biochemical investigation.

The history of this compound dates back to the early 20th century, with its synthesis first being reported in scientific literature around the 1930s. Initial research efforts were primarily focused on its synthesis and the exploration of its basic chemical properties. justdial.com Scientists at the time recognized its potential as a reactive agent in organic synthesis due to its capacity to react with various nucleophiles, such as amines and thiols. justdial.com This early work established it as a valuable building block for creating new organic molecules. justdial.com The synthesis was often achieved through the bromination of ethyl pyruvate (B1213749). google.com

Beginning in the 1940s and 1950s, the research landscape for this compound began to broaden significantly. Scientists started to investigate its effects on biological systems, marking a pivotal shift from pure organic chemistry to biochemistry. Its ability to interact with and modify biomolecules drew attention, particularly for its role in inhibiting certain metabolic pathways. justdial.com This era laid the groundwork for its use as a probe to understand cellular respiration and energy production. By the 1960s, its potential as a precursor for bioactive compounds was being explored in the pharmaceutical industry, further solidifying its importance in biochemical studies.

Early Discoveries and Initial Characterization

Significance in Modern Chemical and Biochemical Sciences

Today, this compound is an indispensable compound in many research laboratories, valued for its dual role as a versatile synthetic intermediate and a potent biochemical inhibitor.

This compound is widely utilized as an electrophile in organic synthesis. sigmaaldrich.cn Its α-bromo carbonyl structure allows it to readily undergo nucleophilic substitution reactions, making it a key intermediate for constructing complex molecular frameworks. bloomtechz.comjustdial.com It is a common building block for the synthesis of a variety of heterocyclic compounds, which are core structures in many pharmaceutical agents. nih.govscispace.combeilstein-journals.org

Notable synthetic applications include:

Thiazole (B1198619) Synthesis : It reacts with thioamides or thiourea (B124793) derivatives to form thiazole rings, a structure found in many biologically active molecules. sigmaaldrich.cnsigmaaldrich.comnih.gov

Imidazole (B134444) Synthesis : It is used in multi-component reactions to produce substituted imidazoles. scispace.com For instance, it can be condensed with amines and other reagents to form complex imidazole derivatives. scispace.com

Imidazopyridine and Imidazo[1,2-b]pyridazine (B131497) Synthesis : The compound is used in cyclocondensation reactions with aminopyridines or aminopyridazines to create fused heterocyclic systems like imidazo[1,2-a]pyridines and imidazo[1,2-b]pyridazines. nih.govucl.ac.uklookchem.com

Oxazoline Synthesis : It serves as a precursor in the synthesis of 1,3-oxazoline-2-thiones. sigmaaldrich.cn

Pyrroloquinoxaline Synthesis : It participates in one-pot reactions with diamines and acetylenic compounds to form pyrrolo[1,2-a]quinoxalines. beilstein-journals.org

This compound's significance in biochemistry stems largely from its function as an enzyme inhibitor. bloomtechz.comsmolecule.com By selectively targeting and inactivating specific enzymes, it serves as a valuable chemical tool for elucidating the mechanisms of metabolic pathways. justdial.com Its ability to alkylate nucleophilic residues, such as cysteine or histidine, in the active sites of enzymes is central to its inhibitory action.

It has been shown to inhibit several key enzymes involved in cellular energy metabolism:

Glycolysis : It is known to inhibit enzymes in the glycolytic pathway, such as hexokinase II and pyruvate dehydrogenase. bloomtechz.com The inhibition of pyruvate dehydrogenase, which converts pyruvic acid to acetyl-CoA, can lead to decreased ATP levels. biosynth.comsmolecule.com

Glyoxylate (B1226380) Pathway : In some organisms, it inhibits enzymes of the glyoxylate shunt, including isocitrate lyase and malate (B86768) synthase. researchgate.net

Other Enzymes : Research has shown it also inhibits other crucial enzymes like glyceraldehyde-3-phosphate dehydrogenase (GAPDH) and pyruvate kinase. researchgate.net

This inhibitory profile makes this compound a subject of interest in research areas focused on metabolic dysregulation. justdial.com

Table 2: Examples of Enzymes Inhibited by this compound

| Metabolic Pathway | Enzyme Inhibited |

|---|---|

| Glycolysis | Pyruvate Dehydrogenase biosynth.combloomtechz.comsmolecule.com |

| Glycolysis | Hexokinase II bloomtechz.com |

| Glycolysis / Gluconeogenesis | Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH) researchgate.net |

| Glycolysis | Pyruvate Kinase researchgate.net |

| Glyoxylate Shunt | Isocitrate Lyase researchgate.net |

| Glyoxylate Shunt | Malate Synthase researchgate.net |

| Pyrimidine Biosynthesis | Dihydroorotate Dehydrogenase ontosight.ai |

Structure

3D Structure

属性

分子式 |

C5H6BrO3- |

|---|---|

分子量 |

194.00 g/mol |

IUPAC 名称 |

3-bromo-2-oxopentanoate |

InChI |

InChI=1S/C5H7BrO3/c1-2-3(6)4(7)5(8)9/h3H,2H2,1H3,(H,8,9)/p-1 |

InChI 键 |

MIEDIVUAVHIVRF-UHFFFAOYSA-M |

规范 SMILES |

CCC(C(=O)C(=O)[O-])Br |

产品来源 |

United States |

Synthetic Methodologies for Ethylbromopyruvate

Established Synthetic Routes

The primary methods for synthesizing ethylbromopyruvate are the bromination of ethyl pyruvate (B1213749) and the oxidation and bromination of ethyl lactate (B86563). echemi.comsmolecule.com

Bromination of Ethyl Pyruvate

A common and effective method for producing this compound is through the direct bromination of ethyl pyruvate. google.com This process can be achieved using different brominating agents and catalytic systems to yield the desired product.

One of the most efficient methods for the synthesis of this compound is the reaction of ethyl pyruvate with bromine chloride. google.comwipo.int This process can be performed by using pre-formed bromine chloride or by generating it in situ. google.com The in-situ generation involves the simultaneous addition of bromine and chlorine gas to the ethyl pyruvate. google.com This single-step synthesis is known to produce high-purity this compound. google.com

The reaction is typically carried out at low temperatures, preferably between -20°C and 25°C, with a more preferred range of -10°C to 10°C, to keep the temperature below the boiling point of bromine chloride. google.com To ensure the complete conversion of ethyl pyruvate, at least an equimolar amount of bromine chloride is used. google.com A key advantage of this method is the formation of hydrogen chloride as a byproduct, which can be readily removed from the reaction mixture by sparging with an inert gas like nitrogen. google.com Subsequent distillation of the crude product, sometimes with the addition of a high-boiling chaser, yields purified this compound. google.com

A typical procedure involves cooling ethyl pyruvate and bromine in separate vessels before slowly adding chlorine gas to the bromine to form bromine chloride. google.com The resulting bromine chloride is then added to the ethyl pyruvate while maintaining a low temperature. google.com After the reaction is complete, the mixture is stirred and then warmed to room temperature, followed by the removal of HCl gas with a nitrogen sparge. google.comguidechem.com

Table 1: Reaction Parameters for Bromination of Ethyl Pyruvate with Bromine Chloride

| Parameter | Value | Reference |

| Reactants | Ethyl Pyruvate, Bromine, Chlorine | google.comguidechem.com |

| Product | This compound, Hydrogen Chloride | google.com |

| Temperature | -20°C to 25°C (preferred -10°C to 10°C) | google.com |

| Molar Ratio | At least equimolar BrCl to Ethyl Pyruvate | google.com |

| Purification | Nitrogen sparging, Distillation | google.comguidechem.com |

The bromination of ethyl pyruvate can also be influenced by various reaction conditions and catalysts. While the use of bromine chloride is a prominent method, other approaches involving different catalysts have been explored for similar transformations. For instance, ferric chloride (FeCl₃) has been utilized as a catalyst in the hydrolysis of related ketals, demonstrating its role in reactions involving carbonyl compounds. researchgate.net

In the context of related lactate oxidations, which produce pyruvate, the use of phosphates has been noted. For example, disodium (B8443419) phosphate (B84403) has been shown to condense to pyrophosphate and, along with sodium lactate, can act as a catalytic species in the oxidative dehydrogenation of ethyl lactate to ethyl pyruvate. researchgate.net While not directly a catalyst for the bromination step itself, its role in the formation of the ethyl pyruvate precursor is significant.

Utilization of Bromine Chloride

Oxidation and Bromination of Ethyl Lactate

An alternative synthetic route to this compound involves the simultaneous oxidation and bromination of ethyl lactate. echemi.comsmolecule.comguidechem.com This method bypasses the need to first isolate ethyl pyruvate.

N-Bromosuccinimide (NBS) is a versatile reagent used for both bromination and oxidation. nih.govorganic-chemistry.org In the synthesis of this compound, NBS can be used to oxidize the hydroxyl group of ethyl lactate to a ketone and concurrently brominate the alpha-carbon. google.comsmolecule.com This reaction provides a direct pathway from ethyl lactate to the target molecule. researchgate.net The process is often carried out in a suitable solvent, and the reaction conditions are controlled to achieve the desired transformation. researchgate.net

Table 2: Reagents for Oxidation and Bromination of Ethyl Lactate

| Reagent | Function | Reference |

| N-Bromosuccinimide (NBS) | Oxidation and Bromination | google.comsmolecule.com |

| 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) | Oxidation and Bromination | google.comsmolecule.com |

Application of N-Bromosuccinimide

Advanced Synthetic Approaches

Modern synthetic chemistry emphasizes efficiency, environmental consciousness, and simplicity. Advanced approaches in the synthesis of this compound derivatives reflect these goals through one-pot reactions, catalyst-free protocols, and eco-friendly methods.

One-pot, multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants are combined in a single vessel to form a final product, incorporating the majority of the starting materials. rhhz.net This approach is advantageous as it reduces the need for purification of intermediate compounds, saves time, and minimizes solvent waste. rhhz.netrhhz.net this compound is a key reagent in numerous one-pot syntheses to produce diverse heterocyclic compounds.

For example, a one-pot, three-component reaction between 1,2-diamines, ethyl pyruvate, and this compound in the presence of an iron(III) chloride catalyst yields various pyrrolo[1,2-a]quinoxaline (B1220188) and pyrrolo[1,2-a]pyrazine (B1600676) derivatives. rhhz.net Similarly, this compound reacts with 2-aminophenols and dialkyl acetylenedicarboxylates in a one-pot MCR to synthesize novel tricyclic pyrrolo[2,1-c] justdial.comtandfonline.combenzoxazines. rhhz.netccspublishing.org.cn Other notable one-pot syntheses involving this compound as a key building block include the formation of functionalized thiazoles and quinoxalines. tandfonline.combeilstein-journals.orgnih.gov

Table 1: Examples of One-Pot Syntheses Utilizing this compound

| Product Class | Reactants | Catalyst/Conditions | Source(s) |

|---|---|---|---|

| Pyrrolo[1,2-a]quinoxalines | 1,2-Diaminobenzene, Dialkyl acetylenedicarboxylates, this compound | Catalyst-free | beilstein-journals.orgnih.gov |

| Pyrrolo[1,2-a]quinoxalines | 1,2-Phenylenediamine, Ethyl pyruvate, this compound | FeCl₃ | rhhz.net |

| Thiazole (B1198619) Derivatives | Primary amines, Carbon disulfide, this compound | Catalyst-free, Solvent-free, Room temperature | tandfonline.comtandfonline.com |

| Pyrrolo[2,1-c] justdial.comtandfonline.combenzoxazines | 2-Aminophenols, Dialkyl acetylenedicarboxylates, this compound | FeCl₃ | rhhz.netccspublishing.org.cn |

The development of catalyst-free reactions is a significant goal in organic synthesis as it simplifies product purification, reduces costs, and minimizes toxic waste associated with catalysts. Several synthetic routes involving this compound have been successfully developed to proceed without the need for a catalyst.

A notable example is the one-pot, three-component synthesis of ethyl 3-alkyl-2-thioxo-2,3-dihydrothiazole-4-carboxylates. This reaction occurs between primary alkyl or benzyl (B1604629) amines, carbon disulfide, and this compound at room temperature under solvent-free conditions, achieving high yields in short reaction times (1.5–3 hours). tandfonline.comtandfonline.com Another efficient catalyst-free protocol is the multicomponent reaction of 1,2-diaminobenzene, dialkyl acetylenedicarboxylates, and this compound, which produces functionalized pyrrolo[1,2-a]quinoxaline derivatives in good yields. beilstein-journals.orgnih.govresearchgate.net The simplicity and lack of a catalyst make these methods attractive alternatives to other synthetic approaches. beilstein-journals.org

Green chemistry principles are increasingly being incorporated into synthetic methodologies to create more environmentally benign processes. In the context of this compound synthesis and its applications, eco-friendly protocols focus on using less hazardous solvents, reducing energy consumption, and minimizing waste.

One "green" and efficient one-pot synthesis produces novel thiazole derivatives under solvent-free and catalyst-free conditions at room temperature, which significantly reduces energy use and eliminates solvent waste. tandfonline.com Another eco-friendly approach involves the synthesis of imidazole (B134444) derivatives using ethanol (B145695) as a solvent. scispace.com Ethanol is considered a more environmentally friendly solvent compared to many traditional organic solvents. The use of water as a solvent has also been explored in the synthesis of pyrrolo[1,2-α]quinoxaline derivatives, offering a mild and efficient eco-friendly method. researchgate.net Furthermore, a patented production process for bromopyruvate is described as environmentally friendly and pollution-free, highlighting the industrial interest in sustainable chemical manufacturing. google.com

Catalyst-Free Synthetic Protocols

Optimization of Reaction Conditions for Enhanced Yield and Purity

To maximize the efficiency of syntheses involving this compound, careful optimization of reaction conditions is crucial. Key parameters that are often adjusted include solvent systems, temperature, catalysts, and additives.

The choice of solvent and the reaction temperature can dramatically impact the yield and rate of a chemical reaction. researchgate.net In the synthesis of pyrrolo[1,2-a]quinoxaline derivatives from 1,2-phenylenediamine, ethyl pyruvate, and this compound, a variety of solvents were tested at reflux temperature. rhhz.net Acetonitrile (B52724) was found to be the optimal solvent, providing a significantly higher yield (78%) compared to dichloromethane, ethanol, or methanol. rhhz.net

Similarly, for the synthesis of certain imidazole derivatives, reactions carried out at room temperature in various solvents resulted in only trace amounts of the product. researchgate.net However, when the temperature was raised to reflux, the yields improved significantly, with ethanol being the most effective solvent, affording an 82% yield. researchgate.net These findings underscore the critical interplay between solvent choice and temperature control in achieving high product yields. researchgate.netresearchgate.net The synthesis of this compound itself often involves controlled temperatures, typically ranging from 0°C to 50°C, depending on the specific brominating agent used. justdial.com

Table 2: Effect of Solvent and Temperature on Product Yield in a Three-Component Reaction

| Solvent | Temperature | Yield (%) | Source |

|---|---|---|---|

| Water | Reflux | 10 | researchgate.net |

| Acetonitrile | Reflux | 13 | researchgate.net |

| N,N-dimethylformamide (DMF) | Reflux | 30 | researchgate.net |

| Tetrahydrofuran (B95107) (THF) | Reflux | 15 | researchgate.net |

| Methanol | Reflux | 25 | researchgate.net |

| Ethanol | Reflux | 82 | researchgate.net |

| Acetonitrile | Reflux | 78 | rhhz.net |

Catalysts and additives play a pivotal role in enhancing reaction efficiency, selectivity, and yield in syntheses involving this compound.

Catalysts:

Acid Catalysts: Sulfuric acid can be used to accelerate reactions, such as in the synthesis of bromopyruvate itself. justdial.comgoogle.com

Lewis Acid Catalysts: Iron(III) chloride (FeCl₃) has been effectively used as a catalyst in three-component reactions to synthesize pyrrolo[1,2-a]quinoxaline and pyrrolo[2,1-c] justdial.comtandfonline.combenzoxazine derivatives. rhhz.netrhhz.net

Nano-catalysts: In the synthesis of the medicinal intermediate 2-aminothiazole-4-ethyl formate, a nano-catalyst (Cu₂O@HKUST-1) was employed. The use of this catalyst was found to shorten the reaction period and increase the yield of the target product. google.com

Additives:

Bases: Bases like sodium bicarbonate and triethylamine (B128534) are frequently used as additives. justdial.com Sodium bicarbonate is often used to neutralize acids generated during a reaction, while triethylamine can facilitate nucleophilic substitution reactions involving this compound. justdial.com

The strategic selection of an appropriate catalyst or additive is a key aspect of optimizing the synthesis of complex molecules from this compound.

Organic Reaction Chemistry of Ethylbromopyruvate

Fundamental Reaction Types and Reactivity Profiles

The chemical behavior of ethyl bromopyruvate is dominated by its susceptibility to nucleophilic attack and its ability to participate in condensation reactions. The presence of the bromine atom alpha to a carbonyl group makes the C-Br bond highly activated for nucleophilic substitution. bloomtechz.com

Ethyl bromopyruvate readily undergoes nucleophilic substitution reactions with a wide range of nucleophiles, particularly nitrogen-containing heterocycles like azoles. In these reactions, the nucleophilic nitrogen atom of the azole ring attacks the carbon bearing the bromine atom, leading to the displacement of the bromide ion and the formation of a new carbon-nitrogen bond. rsc.orgsmolecule.com This process, known as N-alkylation, is a fundamental method for synthesizing various substituted heterocyclic compounds.

The reaction of ethyl bromopyruvate oxime, a derivative, with azoles such as imidazole (B134444), pyrazole (B372694), 1-methylimidazole, 3-methylpyrazole, 3,5-dimethylpyrazole, and 1,2,4-triazole (B32235) results in N-alkylation products. rsc.orgrsc.org The basicity of the azole plays a crucial role in the reaction mechanism. More basic azoles, like imidazole, can facilitate an elimination-addition pathway, whereas less basic azoles tend to react via a direct S_N2 displacement of the bromide. rsc.orgrsc.org For instance, the reaction with pyrazole is significantly accelerated by the addition of an external base like sodium carbonate. rsc.orgrsc.org

The synthesis of imidazo[1,2-a]pyridine (B132010) derivatives can be achieved by reacting 2-aminopyridine (B139424) derivatives with ethyl bromopyruvate. These reactions are typically conducted under reflux in a solvent such as ethanol (B145695).

Table 1: Examples of Nucleophilic Substitution Reactions with Ethyl Bromopyruvate Derivatives

| Nucleophile | Product Type | Reaction Conditions | Reference |

| Imidazole | N-Alkylated Imidazole | Reaction with ethyl bromopyruvate oxime | rsc.org |

| Pyrazole | N-Alkylated Pyrazole | Dichloromethane, 72h | rsc.org |

| 1,2,4-Triazole | N-Alkylated Triazole | Reaction with ethyl bromopyruvate oxime | rsc.org |

| 2-Aminopyridines | Imidazo[1,2-a]pyridine | Reflux in ethanol |

Ethyl bromopyruvate's ketone carbonyl group can participate in addition reactions with compounds containing active hydrogen atoms, such as those flanked by electron-withdrawing groups. These reactions often serve as a key step in the formation of more complex molecular architectures.

One notable application is the condensation of ethyl bromopyruvate with diketones, such as cycloheptane-1,3-dione, in the presence of a base, which is a crucial step in the synthesis of certain fused furan (B31954) ring systems. acs.org The reaction proceeds through the initial nucleophilic attack of the enolate of the diketone on the carbonyl carbon of the ethyl bromopyruvate.

Furthermore, ethyl bromopyruvate can react with phosphonium (B103445) ylids in Wittig-type reactions. The first step of this process involves the nucleophilic substitution of the bromine atom by a phosphine, such as triphenylphosphine, to form a phosphonium salt. rug.nl Subsequent deprotonation generates the ylid, which can then undergo further reactions.

For structural analogs like imidazo[1,2-a]pyridine-2-carboxylates, which can be synthesized from ethyl bromopyruvate, the ester group can be reduced to a primary alcohol. This transformation is a common synthetic step to introduce further functionality.

While direct oxidation of the ketone in ethyl bromopyruvate is less common, oxidative conditions can be employed in the synthesis of related heterocyclic systems. For example, the synthesis of certain purine (B94841) derivatives, which share structural motifs with compounds derived from ethyl bromopyruvate, involves reduction of a nitro group to an amine, which can then be further functionalized. rsc.org The synthesis of ethyl bromopyruvate itself can be achieved through the oxidation and subsequent bromination of ethyl lactate (B86563). guidechem.com

Addition Reactions with Active Hydrogen Atoms

Applications in Heterocyclic Compound Synthesis

Ethyl bromopyruvate is a cornerstone building block in the synthesis of a wide variety of heterocyclic compounds, owing to its bifunctional nature (α-haloketone and ester). bloomtechz.com It is particularly prominent in the construction of five-membered rings containing nitrogen and sulfur.

The synthesis of the thiazole (B1198619) ring is one of the most significant applications of ethyl bromopyruvate in heterocyclic chemistry. sigmaaldrich.com Thiazoles are a common scaffold in many biologically active compounds and pharmaceuticals. mdpi.comnih.gov

The Hantzsch thiazole synthesis is a classic and widely used method for constructing the thiazole ring. nih.gov This reaction involves the condensation of an α-haloketone, such as ethyl bromopyruvate, with a compound containing a thiocarbonyl group, typically a thioamide or a thiourea (B124793). nih.govub.eduacs.org

The general mechanism involves an initial nucleophilic attack by the sulfur atom of the thioamide or thiourea on the carbon bearing the bromine atom of ethyl bromopyruvate. This is followed by an intramolecular cyclization via the attack of the nitrogen atom onto the ketone carbonyl group. A final dehydration step then yields the aromatic thiazole ring. nih.gov

This method has been used to synthesize a diverse range of substituted thiazoles. For example, reacting ethyl bromopyruvate with various thioamides has been shown to produce 2,4-disubstituted thiazoles. nih.gov The reaction of ethyl bromopyruvate with thiourea is a common route to produce ethyl 2-aminothiazole-4-carboxylate. acs.org Similarly, condensation with acetylthiosemicarbazide leads to the formation of ethyl 2-hydrazinylthiazole-4-carboxylate. nih.gov The reaction conditions can be varied, including the use of microwave irradiation to accelerate the reaction and improve yields. figshare.com

Table 2: Examples of Hantzsch Thiazole Synthesis using Ethyl Bromopyruvate

| Thiocarbonyl Compound | Product | Reaction Conditions | Yield | Reference |

| Thioamide | 2-Substituted-4-ethoxycarbonylthiazole | Hantzsch-thiazole conditions | 62% (average) | nih.gov |

| Thiourea | Ethyl 2-aminothiazole-4-carboxylate | General Hantzsch procedure | 94% | acs.org |

| Thiosemicarbazide & Aldehyde | Ethyl 2-(2-(arylidene)hydrazinyl)thiazole-4-carboxylate | Two-step synthesis | Not specified | researchgate.net |

| Substituted Thioamides | Stereodefined Thiazoles | Merritt and Bagley's protocol | 75-98% | ub.edu |

| Tetramethylthiourea | Ethyl 2-(dimethylamino)-1,3-thiazole-4-carboxylates | Four-component reaction | Not specified | researchgate.net |

Thiazole Ring Formation

Functionalized Thiazole Derivatives

Ethylbromopyruvate is a key building block in the synthesis of a variety of functionalized thiazole derivatives. One common method is the Hantzsch thiazole synthesis, which involves the condensation of an α-halocarbonyl compound, such as this compound, with a thioamide or thiourea. scribd.comnih.govthieme-connect.de This reaction provides a versatile route to 2,4-disubstituted thiazoles.

A one-pot synthesis method has been developed for creating ethyl 2-(4-aryl-2-dialkylamino-1,3-thiazole-5-yl)-2-oxoacetates. nih.gov This is achieved by reacting acid chlorides, secondary amines, this compound, and ammonium (B1175870) thiocyanate (B1210189). nih.gov Similarly, functionalized 1,3-thiazoles can be efficiently synthesized through a three-component reaction of isothiocyanates, tetramethyl thiourea, and this compound in water. iau.ir Another approach involves a four-component reaction between acid chlorides, tetramethylthiourea, this compound, and ammonium thiocyanate to produce ethyl 2-(dimethylamino)-1,3-thiazole-4-carboxylates. researchgate.net

The reaction of this compound with thioamides under microwave irradiation without a catalyst offers a rapid and high-yield method for thiazole synthesis. figshare.com Additionally, the Hantzsch reaction has been utilized to prepare thiazole fragments of natural products, such as Urukthapelstatin A, by reacting a thioamide with this compound in the presence of a base, followed by dehydration. nih.govnih.gov

| Reactants | Product | Synthesis Method | Reference(s) |

| Acid chlorides, secondary amines, this compound, ammonium thiocyanate | Ethyl 2-(4-aryl-2-dialkylamino-1,3-thiazole-5-yl)-2-oxoacetates | One-pot synthesis | nih.gov |

| Isothiocyanates, tetramethyl thiourea, this compound | Functionalized 1,3-thiazoles | Three-component reaction in water | iau.ir |

| Acid chlorides, tetramethylthiourea, this compound, ammonium thiocyanate | Ethyl 2-(dimethylamino)-1,3-thiazole-4-carboxylates | Four-component reaction | researchgate.net |

| Thioamides, this compound | Thiazoles | Microwave-assisted synthesis | figshare.com |

| Thioamide, this compound, base | Thiazole fragments of Urukthapelstatin A | Hantzsch thiazole synthesis | nih.govnih.gov |

Oxazine (B8389632) and Bicyclic Oxazine Architectures

Precursor Role for Ethyl Nitrosoacrylate in Hetero-Diels-Alder Cycloadditions

This compound serves as a precursor to ethyl nitrosoacrylate, a reactive intermediate that participates in hetero-Diels-Alder reactions to form oxazine and bicyclic oxazine structures. frontiersin.orguc.pt Ethyl nitrosoacrylate is typically generated in situ from ethyl bromopyruvate oxime through the action of a base. frontiersin.orgresearchgate.netsemanticscholar.org

The hetero-Diels-Alder reaction of ethyl nitrosoacrylate with various dienes leads to the formation of 1,2-oxazine derivatives. semanticscholar.orgresearchgate.net For instance, its reaction with electron-rich alkenes like enol ethers, enamines, and allylsilanes provides a pathway to unnatural α-amino acids via the resulting oxazines. researchgate.net The cycloaddition with exo-glycals yields spirocyclic oxazines, which are precursors to C-glycoamino acids.

The reaction with cyclohexadienes can produce bicyclic 1,2-oxazine systems. semanticscholar.org Specifically, the reaction with 1-methoxy-1,4-cyclohexadiene yields a bicyclic 8a-methoxy-1,2-oxazine. researchgate.netsemanticscholar.org An interesting observation in this reaction is the bromine-induced isomerization of the diene, leading to the formation of a 7-methoxy-1,2-oxazine as well. researchgate.netsemanticscholar.org The reactivity of ethyl nitrosoacrylate with five-membered heterocycles like pyrrole (B145914) and indole (B1671886) also proceeds via a hetero-Diels-Alder mechanism, leading to the formation of a 1,2-oxazine ring that subsequently undergoes ring-opening. frontiersin.orguc.pt

| Diene/Dienophile | Product | Key Features | Reference(s) |

| Electron-rich alkenes (enol ethers, enamines, allylsilanes) | Oxazines | Synthesis of unnatural α-amino acids | researchgate.net |

| exo-Glycals | Spirocyclic oxazines | Synthesis of C-glycoamino acids | |

| 1-Methoxy-1,4-cyclohexadiene | Bicyclic 8a-methoxy-1,2-oxazine and 7-methoxy-1,2-oxazine | Bromine-induced diene isomerization | researchgate.netsemanticscholar.org |

| Pyrrole, Indole | Open-chain oximes (via 1,2-oxazine intermediate) | Hetero-Diels-Alder followed by ring-opening | frontiersin.orguc.pt |

Imidazo-Fused Heterocycles

This compound is a valuable reagent for the synthesis of various imidazo-fused heterocyclic systems through cyclocondensation reactions with amino-substituted heterocycles.

Imidazo[1,2-b]pyridazine (B131497) Derivatives

The reaction of 3-aminopyridazines with this compound is a common method for preparing ethyl imidazo[1,2-b]pyridazine-2-carboxylates. nih.govnih.gov This cyclocondensation reaction provides the core imidazo[1,2-b]pyridazine structure, which can be further modified. For instance, the resulting esters can be hydrolyzed to the corresponding carboxylic acids or converted to amides. nih.govnih.gov These derivatives have been investigated for their potential pharmacological activities. nih.gov The synthesis of ethyl 8-bromo-6-chloroimidazo[1,2-b]pyridazine-2-carboxylate, for example, is achieved through the cyclocondensation of this compound with the appropriately substituted aminopyridazine.

Imidazo[2,1-b]-1,3,4-thiadiazole Derivatives

The synthesis of imidazo[2,1-b]-1,3,4-thiadiazole derivatives can be accomplished by reacting 2-amino-1,3,4-thiadiazoles with this compound. nih.gov This reaction leads to the formation of 6-carbethoxyimidazo[2,1-b]-1,3,4-thiadiazoles, which can be subsequently hydrolyzed to the corresponding carboxylic acids. nih.gov

Imidazo[2,1-b]thiazole (B1210989) Derivatives

This compound is widely used in the synthesis of the imidazo[2,1-b]thiazole scaffold. The initial step often involves the condensation of this compound with thiourea to form ethyl-2-aminothiazole-4-carboxylate. nih.govresearchgate.net This intermediate can then be cyclized with various α-haloketones, such as phenacyl bromides, to construct the fused imidazo[2,1-b]thiazole ring system. nih.govresearchgate.net This versatile approach allows for the introduction of diverse substituents on the final heterocyclic structure.

| Starting Heterocycle | Reagent | Fused Heterocyclic Product | Reference(s) |

| 3-Aminopyridazines | This compound | Imidazo[1,2-b]pyridazine-2-carboxylates | nih.govnih.gov |

| 2-Amino-1,3,4-thiadiazoles | This compound | 6-Carbethoxyimidazo[2,1-b]-1,3,4-thiadiazoles | nih.gov |

| Thiourea (to form 2-aminothiazole (B372263) intermediate) | This compound, then α-haloketones | Imidazo[2,1-b]thiazoles | nih.govresearchgate.net |

Pyrimidine-Fused Systems

The reactivity of ethyl bromopyruvate has been harnessed to construct intricate pyrimidine-fused heterocyclic scaffolds, which are of considerable interest in medicinal chemistry.

The synthesis of furo[2,3-d]pyrimidines can be achieved through the reaction of 2,6-diaminopyrimidin-4(3H)-ones with α-halo carbonyl compounds, including ethyl bromopyruvate. For instance, the condensation of 2,6-diaminopyrimidin-4(3H)-one with ethyl bromopyruvate directly yields furo[2,3-d]pyrimidines. Specifically, the reaction with pyrimidinones (B12756618) 1a or 1b afforded the corresponding furo[2,3-d]pyrimidines 3b (in 92% yield) and 3c (in 33% yield), respectively.

Furthermore, 2-alkylthio-6-aminopyrimidin-4(3H)-ones react with ethyl bromopyruvate in dimethylformamide (DMF) to produce ethyl 2-alkylthio-4-aminofuro[2,3-d]pyrimidine-5-carboxylates. researchgate.netvu.lt These resulting furo[2,3-d]pyrimidines can undergo a subsequent cyclocondensation reaction with an additional equivalent of ethyl bromopyruvate. researchgate.netvu.lt This second reaction, typically conducted by heating in toluene (B28343) or o-xylene, leads to the formation of diethyl 5-alkylthiofuro[3,2-e]imidazo[1,2-c]pyrimidine-2,9-dicarboxylates. researchgate.netvu.lt The structure of these tricyclic products has been confirmed through detailed spectroscopic analysis. vu.lt

Table 1: Synthesis of Furo[2,3-d]pyrimidine Derivatives

| Starting Material | Reagent | Product | Yield (%) | Reference |

|---|---|---|---|---|

| 2,6-Diaminopyrimidin-4(3H)-one (1a) | Ethyl bromopyruvate | Furo[2,3-d]pyrimidine (3b) | 92 | |

| 2,6-Diaminopyrimidin-4(3H)-one (1b) | Ethyl bromopyruvate | Furo[2,3-d]pyrimidine (3c) | 33 | |

| 2-Alkylthio-6-aminopyrimidin-4(3H)-ones | Ethyl bromopyruvate | Ethyl 2-alkylthio-4-aminofuro[2,3-d]pyrimidine-5-carboxylates | - | researchgate.netvu.lt |

Quinoxaline (B1680401) and Pyrazine (B50134) Derivatives

Ethyl bromopyruvate serves as a key component in the synthesis of various nitrogen-containing heterocyclic compounds, including quinoxaline and pyrazine derivatives.

A straightforward and efficient method for synthesizing functionalized pyrrolo[1,2-a]quinoxalines involves a one-pot, catalyst-free, three-component reaction. beilstein-journals.orgnih.govlejrebib.dk This reaction utilizes 1,2-diaminobenzenes, dialkyl acetylenedicarboxylates, and ethyl bromopyruvate. beilstein-journals.orgnih.govlejrebib.dk The process is typically carried out in acetonitrile (B52724) under reflux conditions for approximately 12 hours, affording polysubstituted pyrrolo[1,2-a]quinoxaline (B1220188) derivatives in high yields, generally ranging from 88% to 93%. beilstein-journals.org This method offers a significant advantage over previous syntheses that often required catalysts, longer reaction times, and exhibited limited substrate scope. beilstein-journals.org An alternative protocol involves an iron(III) chloride-catalyzed three-component reaction between 1,2-diamines, ethyl pyruvate (B1213749), and α-bromo ketones, including ethyl bromopyruvate, to produce pyrrolo[1,2-a]quinoxalines in excellent yields. rhhz.net

The synthetic strategy used for pyrrolo[1,2-a]quinoxalines can be adapted to produce pyrrolo[1,2-a]pyrazine (B1600676) derivatives. By substituting ethylenediamine (B42938) for 1,2-diaminobenzene in the three-component reaction with activated acetylenic compounds and ethyl bromopyruvate, novel pyrrolo[1,2-a]pyrazine derivatives can be synthesized. beilstein-journals.orgnih.govlejrebib.dk This reaction proceeds under similar catalyst-free conditions. beilstein-journals.org An iron-catalyzed multicomponent reaction of ethylenediamine, ethyl pyruvate, and ethyl bromopyruvate also yields pyrrolo[1,2-a]pyrazine derivatives. rhhz.net

Table 2: Synthesis of Pyrrolo[1,2-a]quinoxaline and Pyrrolo[1,2-a]pyrazine Derivatives

| Starting Materials | Product | Catalyst | Yield (%) | Reference |

|---|---|---|---|---|

| 1,2-Diaminobenzenes, Dialkyl acetylenedicarboxylates, Ethyl bromopyruvate | Pyrrolo[1,2-a]quinoxalines | None | 88-93 | beilstein-journals.org |

| 1,2-Diamines, Ethyl pyruvate, Ethyl bromopyruvate | Pyrrolo[1,2-a]quinoxalines | FeCl₃ | High | rhhz.net |

| Ethylenediamine, Activated acetylenic compounds, Ethyl bromopyruvate | Pyrrolo[1,2-a]pyrazines | None | - | beilstein-journals.org |

A mild and convenient one-pot, four-component reaction has been developed for the synthesis of (1,2-dihydro-2-oxoquinoxaline-3-yl)methyl carbamodithioate derivatives. tandfonline.comresearchgate.net This reaction involves the combination of benzene-1,2-diamines, ethyl bromopyruvate, carbon disulfide (CS₂), and a secondary amine in acetonitrile at room temperature. tandfonline.comresearchgate.net The reaction proceeds efficiently over 8 hours, with a limited scope of secondary amines including dimethylamine, diethylamine, piperidine, pyrrolidine, and morpholine, yielding the desired products in high yields of 90-97%. researchgate.net

Pyrrolo[1,2-a]pyrazine Derivatives

Furan Synthesis via Multicomponent Reactions

Ethyl bromopyruvate is a valuable reagent in multicomponent reactions (MCRs) for the construction of highly substituted furan rings. MCRs are highly efficient processes that combine three or more reactants in a single step to form complex products, offering advantages in terms of atom economy and reduced waste. tubitak.gov.tr

One such application involves the reaction of dialkyl acetylenedicarboxylates or diaroylacetylenes with ethyl bromopyruvate in the presence of enaminones. iau.ir This reaction leads to the formation of functionalized furan derivatives. Another approach describes the synthesis of furan-2,3,4-tricarboxylates through the reaction of dialkyl acetylenedicarboxylates with ethyl bromopyruvate in the presence of 1,4-diazabicyclo[2.2.2]octane (DABCO), which results in excellent yields. researchgate.net

Table 3: Multicomponent Furan Synthesis Involving this compound

| Reactants | Product Type | Catalyst/Reagent | Reference |

|---|---|---|---|

| Dialkyl acetylenedicarboxylates/Diaroylacetylenes, Ethyl bromopyruvate, Enaminones | Functionalized furans | - | iau.ir |

Role in Complex Molecule and Natural Product Synthesis

This compound serves as a versatile building block in the synthesis of complex organic molecules and natural products due to its bifunctional nature, containing both an electrophilic α-carbon and a carbonyl group.

The synthesis of macrocyclic peptides, a class of natural products with significant biological activities, often involves complex cyclization strategies. This compound has been implicated in the synthetic pathways of such molecules. For instance, in the total synthesis of Sanguinamide A, a thiazole-containing cyclic peptide isolated from the sea slug Haminoea sanguineus, strategic macrocyclization is a key step. nih.gov The synthesis of Sanguinamide A and its analogue, Sanguinamide B, has been a target of total synthesis efforts to confirm their structures and enable biological evaluation, which was initially hindered by the small quantities isolated from natural sources. soton.ac.uk

This compound is a valuable precursor for creating more complex, functionalized building blocks for organic synthesis. Its reactivity allows for various derivatization strategies, transforming it into tailored molecules for specific synthetic targets.

One common strategy involves substitution reactions where the bromine atom is displaced by a nucleophile. This approach was utilized in the synthesis of imidazo[1,2-a]pyrimidine (B1208166) analogues. ucl.ac.uk In this case, this compound reacts with 2-aminopyrimidines to form the core bicyclic structure. ucl.ac.uk The resulting ethyl imidazo[1,2-a]pyrimidine-2-carboxylate can then undergo further modifications, such as Suzuki coupling reactions, to introduce diverse substituents. ucl.ac.uk This highlights how this compound serves as a foundational block that can be elaborated into a library of compounds.

Another derivatization approach involves reactions at the carbonyl group. However, the most prevalent use of this compound as a building block focuses on the reactivity of its α-bromo position. For example, the synthesis of various heterocyclic compounds often begins with the alkylation of a nucleophilic substrate by this compound. These initial products can then be subjected to a series of further reactions, such as intramolecular cyclizations or functional group transformations, to yield highly functionalized molecules. The resulting esters, amides, or acids derived from the initial this compound adduct serve as versatile intermediates for constructing diverse molecular architectures. ucl.ac.ukcore.ac.uk

The table below summarizes derivatization strategies involving this compound for creating functionalized building blocks.

| Reaction Type | Reactant | Intermediate/Product Type | Application | Reference |

| Heterocycle Formation | 2-Aminopyrimidines | Imidazo[1,2-a]pyrimidine carboxylates | Synthesis of kinase inhibitor analogues | ucl.ac.uk |

| Thiazole Synthesis | Thioamides | Thiazole carboxylates | Building block for peptide synthesis | acs.org |

| Nucleophilic Substitution | Various Nucleophiles | α-Substituted pyruvate esters | Precursors for complex heterocycles | ucl.ac.ukcore.ac.uk |

This compound and its derivatives are key reagents in the synthesis of nitrogen-containing heterocycles like pyrroles and tetrahydroindoles, which are prevalent scaffolds in pharmaceuticals and natural products. berhamporegirlscollege.ac.inekb.eg

A notable method for synthesizing 4,5,6,7-tetrahydroindoles involves a three-component reaction between a cyclohexanone (B45756), a secondary amine (like pyrrolidine), and an α-halopyruvate such as ethyl bromopyruvate. researchgate.net The reaction proceeds through the formation of an enamine from the cyclohexanone and pyrrolidine. This enamine then acts as a nucleophile, attacking the electrophilic carbon of this compound. Subsequent intramolecular cyclization and elimination lead to the formation of the tetrahydroindole ring system. researchgate.net This methodology provides a practical and efficient route to variously substituted tetrahydroindoles. researchgate.net

The synthesis of pyrroles can also be achieved using this compound. While multiple routes to pyrroles exist, including those starting from 1,4-dicarbonyl compounds (Paal-Knorr synthesis) or furans, methods involving α-halocarbonyls are also significant. ekb.eggaylordchemical.com For instance, the reaction of enaminones or enaminoesters with this compound can lead to pyrrole derivatives. The reaction pathway involves the nucleophilic enamine attacking the this compound, followed by cyclization and dehydration to furnish the aromatic pyrrole ring. ekb.eg

| Target Heterocycle | Key Reactants | Reaction Type | Key Features | Reference |

| 4,5,6,7-Tetrahydroindole | Cyclohexanone, Pyrrolidine, this compound | Three-component heteroannulation | Forms enamine intermediate; efficient one-pot synthesis. | researchgate.net |

| Pyrrole | Enaminone/Enaminoester, this compound | Nucleophilic addition-cyclization | Versatile method for substituted pyrroles. | ekb.eg |

| Fused Pyrroles | Various precursors | Cyclo-alkyl ring fusion | Creates biologically active pharmacophores. | berhamporegirlscollege.ac.in |

Derivatization Strategies for Functionalized Building Blocks

Reaction Kinetics and Pathway Elucidation

Understanding the kinetics and reaction pathways of this compound is crucial for optimizing reaction conditions and controlling product formation.

The rate of a chemical reaction is described by a rate law, which expresses the relationship between the reaction rate and the concentration of reactants. openstax.org The rate law for a reaction involving this compound, such as a substitution or elimination reaction, must be determined experimentally. openstax.orgyoutube.com This is often done using the method of initial rates, where the initial rate of reaction is measured at different starting concentrations of the reactants. openstax.org

Experimental studies have shown that solvent choice can significantly impact the kinetics of reactions with this compound. For instance, substitution reactions are often faster in polar aprotic solvents like DMF. In a different context, time-kill kinetics studies have been performed on this compound to evaluate its concentration-dependent bactericidal activity against various pathogens. researchgate.net

| Kinetic Concept | Description | Relevance to this compound |

| Rate Law | Mathematical expression relating reaction rate to reactant concentrations (Rate = k[A]^m[B]^n). openstax.org | Must be determined experimentally for each specific reaction of this compound. |

| Reaction Order | The exponent of a reactant's concentration in the rate law (m or n), indicating its influence on the rate. youtube.com | Determines the mechanism (e.g., first-order suggests a unimolecular rate-determining step). |

| Rate Constant (k) | Proportionality constant in the rate law; it is temperature-dependent but independent of concentration. openstax.org | A key parameter for quantifying the intrinsic speed of a reaction. |

| Method of Initial Rates | Experimental technique to determine reaction orders by varying initial reactant concentrations. openstax.org | Standard procedure to establish the rate law for a new reaction involving this compound. |

Chemical reactions proceed from reactants to products through high-energy transition states and may involve one or more reaction intermediates. solubilityofthings.comsaskoer.ca A transition state is a transient, high-energy configuration of atoms at the peak of an energy barrier that cannot be isolated. solubilityofthings.com An intermediate is a more stable species that exists in a local energy minimum between two transition states and can sometimes be detected or isolated. libretexts.orglibretexts.org

For reactions involving this compound, which is an α-haloester, several pathways like substitution (SN1, SN2) and elimination (E1, E2, E1cB) are possible, each with distinct transition states and intermediates.

SN2 Pathway: This is a single-step reaction where the nucleophile attacks as the bromide leaving group departs. The transition state is a highly unstable, pentacoordinate species where the carbon atom is partially bonded to both the incoming nucleophile and the outgoing bromide. libretexts.org

SN1 Pathway: This two-step pathway involves the initial, slow departure of the bromide ion to form a carbocation intermediate. libretexts.org This carbocation is a distinct, albeit transient, species that lies in an energy well. libretexts.org It is then rapidly attacked by a nucleophile in the second step. libretexts.org

Elimination Pathways (E1, E2): In elimination reactions, a base removes a proton while the bromide leaves, forming a double bond. In an E2 reaction, this occurs in a single, concerted step through one transition state. wolfram.com In an E1 reaction, it is a two-step process where a carbocation intermediate forms first (the same as in the SN1 pathway), followed by deprotonation. wolfram.com

In the synthesis of imidazo[1,2-a]pyrimidines, the reaction of this compound with 2-aminopyrimidines proceeds through intermediates. The initial product of nucleophilic attack is an acyclic ester intermediate, which can be isolated before it undergoes cyclization to form the final bicyclic product. ucl.ac.uk The characterization of such intermediates is crucial for understanding the reaction mechanism and controlling the formation of potential side products. ucl.ac.uk

Influence of Reaction Conditions on Reaction Dynamics

The kinetic and thermodynamic outcomes of reactions involving this compound are highly sensitive to the conditions under which they are performed. Key variables such as the choice of solvent, reaction temperature, and the presence or absence of a catalyst can significantly alter the reaction rate, yield, and even the stereochemical course of the reaction. msu.eduopenaccessjournals.com Understanding and manipulating these parameters is crucial for optimizing synthetic protocols and achieving desired product outcomes. mt.com

Solvent Effects

The solvent plays a critical role in the reactivity of this compound, primarily by solvating reactants and stabilizing transition states or intermediates. numberanalytics.comlibretexts.org The choice between polar protic, polar aprotic, and nonpolar solvents can dramatically influence the rate and mechanism of nucleophilic substitution or elimination reactions.

Polar aprotic solvents, such as dimethyl sulfoxide (B87167) (DMSO), tetrahydrofuran (B95107) (THF), and acetone, are frequently employed in reactions with this compound. justdial.comlasalle.edu These solvents can dissolve a wide range of compounds and tend to enhance the reactivity of nucleophiles. numberanalytics.comjustdial.com By not forming strong hydrogen bonds with anionic nucleophiles, these solvents leave the nucleophile "naked" and more reactive, which can accelerate reaction rates, particularly for S_N2-type reactions. numberanalytics.comlasalle.edu For example, the organocatalyzed "interrupted" Feist-Bénary reaction between this compound and 1,3-diones proceeds smoothly and rapidly (within 10 minutes) in THF. chem-soc.si

In contrast, polar protic solvents like water or ethanol can solvate and stabilize both the nucleophile and the leaving group. numberanalytics.commatanginicollege.ac.in While this can be advantageous for S_N1-type mechanisms that involve charged intermediates, it can also slow down S_N2 reactions by stabilizing the nucleophile and increasing the activation energy required for it to attack the electrophilic carbon of this compound. numberanalytics.commatanginicollege.ac.in For instance, in the synthesis of 2-aminothiazole-4-ethyl formate, ethanol is used as the solvent for the cyclization reaction between this compound and thiourea under reflux conditions. google.com

The following table summarizes the solvents used in various reactions involving this compound.

| Reaction Type | Solvent(s) | Role of Solvent | Citation(s) |

| Synthesis of this compound | Dichloromethane, Chloroform | Facilitates reaction between ethyl pyruvate and brominating agent. | justdial.com |

| Nucleophilic Substitution | Dimethyl sulfoxide (DMSO), Acetone | Dissolves a wide range of reactants. | justdial.com |

| "Interrupted" Feist-Bénary | Tetrahydrofuran (THF) | Facilitates rapid reaction at low temperatures. | chem-soc.si |

| Hantzsch Thiazole Synthesis | Ethanol | Solvent for reflux reaction conditions. | google.com |

Temperature

Temperature is a fundamental parameter that directly influences the rate of chemical reactions. openaccessjournals.comlibretexts.org Increasing the temperature raises the average kinetic energy of the reacting molecules, leading to more frequent and more energetic collisions, which in turn increases the reaction rate. msu.edulibretexts.org

Reactions involving this compound are conducted over a wide range of temperatures, from as low as -78°C to elevated reflux temperatures, depending on the desired outcome and the stability of the reactants and products. chem-soc.sigoogle.com

Low Temperatures: Reactions requiring high selectivity, particularly enantioselectivity, are often performed at low temperatures to minimize side reactions and enhance the influence of chiral catalysts. The asymmetric "interrupted" Feist-Bénary reaction, for example, is carried out at -78°C in THF to achieve high yields (>90%) and good enantioselectivities. chem-soc.si The synthesis of this compound itself via the reaction of ethyl pyruvate with bromine chloride is also conducted at very low temperatures (-4°C to 2°C) to control the reaction and maintain purity. guidechem.com

Elevated Temperatures: Many reactions are heated to increase the rate and ensure completion. The synthesis of this compound from ethyl pyruvate and bromine can involve refluxing for several hours. guidechem.com Similarly, the cyclization reaction with thiourea to form a thiazole derivative is performed at the reflux temperature of ethanol. google.com However, higher temperatures can also promote degradation of this compound, which is susceptible to decomposition, especially in the presence of acidic byproducts like hydrogen bromide (HBr). google.com

The table below illustrates the effect of temperature on specific reactions.

| Reaction | Temperature (°C) | Observation | Citation(s) |

| Asymmetric "Interrupted" Feist-Bénary | -78 | High yield (>90%) and enantioselectivity. | chem-soc.si |

| Synthesis from Ethyl Pyruvate & Bromine Chloride | -2 ± 2 | Controlled reaction, high purity product. | google.comguidechem.com |

| Synthesis from Ethyl Pyruvate & Bromine | 20 - 34 (then reflux) | Reaction proceeds to completion. | guidechem.com |

| Cyclization with Thiourea | Reflux (Ethanol) | Drives the reaction to form the product. | google.com |

Catalysis

Catalysts are frequently used to accelerate reactions involving this compound, often enabling pathways with lower activation energies or providing stereochemical control. openaccessjournals.comjustdial.com Various types of catalysts, including base, acid, metal, and organocatalysts, are employed.

Base Catalysts: Bases like triethylamine (B128534) are often used to facilitate nucleophilic substitution reactions by acting as a scavenger for the acidic byproduct (HBr) generated, driving the reaction forward. justdial.com

Acid Catalysts: Acid catalysts such as sulfuric acid or p-toluenesulfonic acid can be used to accelerate certain reactions where this compound is a reactant. justdial.comontosight.ai

Metal Catalysts: Transition metals can promote specific transformations. justdial.com In the synthesis of a 2-aminothiazole-4-ethyl formate, a Cu₂O@HKUST-1 nano-catalyst was shown to have a good catalytic effect on the cyclization of this compound and thiourea, shortening the reaction time. google.com

Organocatalysts: Chiral organocatalysts are instrumental in asymmetric synthesis. In the "interrupted" Feist-Bénary reaction, cinchona alkaloid derivatives are used as organocatalysts to induce enantioselectivity, producing hydroxydihydrofurans in high yields and with significant enantiomeric excess. chem-soc.siscientific.net

The following table provides examples of catalysts used in reactions with this compound.

| Catalyst Type | Catalyst Example | Reaction | Purpose | Citation(s) |

| Base | Triethylamine | Nucleophilic Substitution | Acid scavenger | justdial.com |

| Acid | Sulfuric Acid | General reactions | Accelerate reaction | justdial.comontosight.ai |

| Metal-Organic Framework | Cu₂O@HKUST-1 | Thiazole Synthesis | Increase reaction rate | google.com |

| Organocatalyst | Cinchona Alkaloid Derivatives | "Interrupted" Feist-Bénary | Induce enantioselectivity | chem-soc.siscientific.net |

Mechanistic Elucidation of Chemical Transformations Involving Ethylbromopyruvate

Detailed Reaction Mechanisms

The diverse reactivity of ethyl bromopyruvate gives rise to a range of reaction mechanisms, including electrophilic attack, nucleophilic addition, cycloadditions, and rearrangements.

Due to the electron-withdrawing nature of the carbonyl and ester groups, the carbon atom bonded to the bromine in ethyl bromopyruvate is highly electrophilic. This makes it susceptible to attack by nucleophiles, leading to nucleophilic substitution reactions. justdial.com The general mechanism involves the attack of a nucleophile on the electrophilic carbon, displacing the bromide ion. libretexts.org

Simultaneously, the carbonyl carbon is also an electrophilic center. Nucleophiles can add to the carbonyl group, forming a tetrahedral intermediate. umb.edu This initial addition can be followed by subsequent reactions, often leading to more complex molecular architectures. The interplay between these two electrophilic sites—the α-carbon and the carbonyl carbon—governs the outcome of many reactions involving ethyl bromopyruvate. libretexts.orgdalalinstitute.com

A general representation of these pathways is as follows:

Nucleophilic Substitution (at α-carbon): Nu:⁻ + BrCH₂C(O)CO₂Et → NuCH₂C(O)CO₂Et + Br⁻

Nucleophilic Addition (at carbonyl carbon): Nu:⁻ + BrCH₂C(O)CO₂Et → BrCH₂C(O⁻)(Nu)CO₂Et

These fundamental pathways are often the initial steps in more complex reaction sequences.

Ethyl bromopyruvate can be converted in situ into reactive intermediates that participate in cycloaddition reactions. For instance, upon treatment with a base, ethyl bromopyruvate oxime generates ethyl 2-nitrosoacrylate. researchgate.net This nitrosoalkene is an electron-deficient heterodienophile that can react with electron-rich dienes, such as pyrroles, in a hetero-Diels-Alder reaction with inverse electron demand. researchgate.net

The reaction with pyrrole (B145914) is highly regioselective, with the nitrosoalkene attacking the C-2 position of the pyrrole ring. researchgate.net Computational studies have shown that this cycloaddition proceeds via a LUMO(heterodiene)-HOMO(dienophile) controlled mechanism. The initial [4+2] cycloaddition product, a bicyclic 1,2-oxazine, is often unstable and undergoes ring-opening to yield a more stable open-chain oxime.

| Reactant 1 | Reactant 2 | Reaction Type | Key Intermediate | Final Product Type |

| Ethyl bromopyruvate oxime (in situ generation of ethyl 2-nitrosoacrylate) | Pyrrole | Inverse electron demand hetero-Diels-Alder | Bicyclic 1,2-oxazine | 2-alkylated oxime |

| Ethyl bromopyruvate oxime (in situ generation of ethyl 2-nitrosoacrylate) | Indole (B1671886) | Inverse electron demand hetero-Diels-Alder | Not specified | 3-alkylated oxime |

This table summarizes the cycloaddition reactions of ethyl bromopyruvate derivatives with heterocycles.

Reactions involving ethyl bromopyruvate can also proceed through complex rearrangement processes to form intricate molecular scaffolds. One notable example is the formation of 4,5,6,7-tetrahydroindole derivatives. researchgate.net This transformation can be achieved through a one-pot reaction of enamines, such as 1-(cyclohex-1-enyl)piperidine, with ethyl bromopyruvate. researchgate.netdntb.gov.ua

The proposed mechanism involves the initial alkylation of the enamine by ethyl bromopyruvate, a process known as the Stork enamine alkylation. This is followed by an intramolecular cyclization and subsequent rearrangement to afford the tetrahydroindole core. researchgate.net This method is highly efficient and regioselective, providing a practical route to a variety of substituted tetrahydroindoles. researchgate.net Some of these tetrahydroindoles can be further transformed into the corresponding indoles. researchgate.net

Cycloaddition Mechanisms (e.g., Diels-Alder with Inverse Electron Demand with Pyrroles)

Catalytic Aspects in Ethylbromopyruvate Chemistry

Catalysis plays a crucial role in enhancing the efficiency, selectivity, and scope of reactions involving ethyl bromopyruvate. Both homogeneous and heterogeneous catalysts, as well as organocatalysts and metal-based catalysts, have been successfully employed.

Homogeneous Catalysis: In homogeneous catalysis, the catalyst exists in the same phase as the reactants. youtube.comchemguide.co.uksavemyexams.comlibretexts.org Acid catalysts, such as sulfuric acid, are often used to accelerate reactions like esterification. justdial.com In some transformations, transition metal complexes dissolved in the reaction medium act as homogeneous catalysts. mdpi.com

Heterogeneous Catalysis: Heterogeneous catalysts are in a different phase from the reactants, which are typically liquids or gases, while the catalyst is a solid. youtube.comchemguide.co.uksavemyexams.comlibretexts.org This type of catalysis is advantageous due to the ease of separation of the catalyst from the reaction mixture. In the context of ethyl bromopyruvate chemistry, solid-supported catalysts, including metal oxides and metals deposited on ceramic supports, have been utilized. chemguide.co.uk For example, a nano-catalyst, Cu₂O@HKUST-1, has been used to catalyze the cyclization reaction of ethyl bromopyruvate with thiourea (B124793) to produce 2-aminothiazole-4-ethyl formate. google.com

| Catalyst Type | Phase Relationship with Reactants | Example Application with Ethyl Bromopyruvate |

| Homogeneous | Same phase | Acid-catalyzed esterification justdial.com |

| Heterogeneous | Different phase | Cu₂O@HKUST-1 catalyzed cyclization with thiourea google.com |

This table provides a comparison of homogeneous and heterogeneous catalysis in reactions involving ethyl bromopyruvate.

Organocatalysis: Organocatalysis utilizes small, metal-free organic molecules to accelerate chemical reactions. hilarispublisher.comuni-giessen.de This field has gained significant traction as a sustainable and environmentally friendly alternative to metal-based catalysis. uni-giessen.de Chiral organocatalysts, such as cinchona alkaloid derivatives, have been employed in asymmetric transformations involving ethyl bromopyruvate. researchgate.net These catalysts can activate substrates through various non-covalent interactions, such as hydrogen bonding, leading to high enantioselectivity. hilarispublisher.com

Metal-Catalyzed Transformations: Transition metals are widely used to catalyze a variety of reactions involving ethyl bromopyruvate. justdial.com Palladium catalysts, for instance, are effective in cross-coupling reactions. mdpi.com Copper catalysts, such as copper(I) iodide, have been used in the synthesis of pyrrolo[1,2-a]quinoxalin-4(5H)-ones. beilstein-journals.org Metal catalysts can also be employed in combination with organocatalysts in cooperative catalysis systems, merging the activation modes of both to achieve novel transformations. For example, a palladium-catalyzed asymmetric allylic alkylation of enamines, formed in situ through organocatalysis, has been developed.

Mechanistic Insights into Catalyst Action and Turnover

The catalytic cycles involving this compound are diverse, reflecting the variety of catalysts employed to mediate its transformations. Understanding the mechanism of catalyst action and turnover is crucial for optimizing reaction conditions and yields.

In palladium-catalyzed reactions, such as the synthesis of functionalized furans, a plausible mechanism begins with the nucleophilic attack of a 1,3-dicarbonyl compound on this compound. mdpi.com This forms a 2-alkenyl-1,3-diketone intermediate which then coordinates to the palladium(II) catalyst, forming a π-olefin–palladium(II) halide complex. mdpi.com Subsequent steps in the catalytic cycle lead to the final furan (B31954) product and regeneration of the active palladium catalyst.

Organocatalysis with BINOL-type structures in asymmetric reactions of boronic acids with this compound has also been mechanistically studied. diva-portal.org In these systems, an alcohol additive can be essential for facilitating the turnover of the catalyst. diva-portal.org A proposed catalytic cycle for an alcohol-free asymmetric propargylboration suggests a direct anhydrous transfer of the BINOL moiety from the immediate product back to the boroxine (B1236090) starting material, regenerating the active catalyst for the next cycle. diva-portal.org

For the "interrupted" Feist-Bénary reaction, cinchona alkaloid derivatives serve as effective organocatalysts. Mechanistic studies indicate that the hydrobromide salt of the alkaloid derivative is the active catalytic species. researchgate.net The catalyst promotes the initial reaction between this compound and a β-dicarbonyl compound and is regenerated to continue the cycle.

In the realm of nanocatalysis, metal nanoparticles (MNPs) supported on various materials offer high stability and reusability. For instance, gold nanoparticles on silica (B1680970) (AuNPs/SiO₂) can function as Lewis acid catalysts, and in conjunction with an oxidant like O₂, they facilitate oxidative conversions within the reaction sequence. rsc.org The reusability of such catalysts is a key feature; Ag/Fe₃O₄@MWCNTs MNCs used in pyrroloimidazole synthesis could be recycled, although a decrease in yield was observed after three cycles due to catalyst loss during separation. tandfonline.com Similarly, iron- and copper-based nanoparticles have demonstrated consistent catalytic action over multiple runs. rsc.org

The efficiency of a catalyst is often linked to its physical properties. Studies on Fe-CuO nanoparticles showed that smaller particles (7 nm) exhibited higher catalytic activity for N-arylation compared to larger ones (33 nm), which is attributed to the greater number of available active sites on the larger surface area of the smaller particles. rsc.org

Chemoselectivity and Stereoselectivity in this compound Reactions

Chemoselectivity, which is the selective reaction of one functional group in the presence of others, and stereoselectivity (regio-, enantio-, and diastereoselectivity) are paramount in synthesizing complex molecules from this compound. slideshare.netoxfordsciencetrove.com The presence of multiple reactive sites in this compound—the electrophilic carbonyl carbon and the carbon bearing the bromine atom—necessitates precise control over reaction conditions and catalyst choice.

The formation of a specific regioisomer from the reaction of this compound with a nucleophile is highly dependent on several factors, including the reaction mechanism, the nature of the nucleophile, and steric effects. dalalinstitute.comnumberanalytics.com

In reactions with ambident nucleophiles, the principle of hard and soft acids and bases (HSAB) is often invoked to predict the outcome. dalalinstitute.com A reaction proceeding through an Sɴ2 mechanism, where the electrophilic carbon center is a soft acid, will favor attack by the softer, less electronegative atom of the nucleophile. Conversely, an Sɴ1-type mechanism, which involves a hard carbocation intermediate, will favor attack by the harder, more electronegative atom. dalalinstitute.com The choice of solvent and counter-ion can also influence the pathway. dalalinstitute.com

A classic example is the Feist-Benary synthesis of furans, where this compound reacts with 1,3-dicarbonyl compounds. mdpi.comresearchgate.net The regioselectivity of this reaction can be controlled to produce specific furan derivatives. Palladium-catalyzed versions of this reaction allow for precise alkyl substitutions on the furan ring. mdpi.com

Another prominent reaction is the Hantzsch thiazole (B1198619) synthesis, where thioamides react with this compound to form 2-arylthiazole-4-carboxylic acid derivatives. acs.org The reaction proceeds via a well-defined pathway where the sulfur of the thioamide attacks the brominated carbon of this compound, followed by cyclization and dehydration to yield the thiazole ring with specific regiochemistry. acs.org

Similarly, modifications of the Bohlmann-Rahtz reaction for pyridine (B92270) synthesis can achieve total control over regiochemistry. cardiff.ac.uk In hetero-Diels-Alder reactions, this compound derivatives can also exhibit high regioselectivity. For instance, an azoalkene generated in situ from an this compound hydrazone reacts with furan to yield a single regioisomeric cycloadduct. researchgate.net This selectivity is governed by the frontier molecular orbital interactions between the diene and dienophile. researchgate.net

The table below summarizes outcomes of regioselective reactions involving this compound.

Table 1: Regioselective Reactions of this compound

| Reaction Name | Reactants | Catalyst/Conditions | Product Type | Ref |

|---|---|---|---|---|

| Feist-Benary Synthesis | This compound, 1,3-Dicarbonyl compounds | Ammonium (B1175870) acetate | Functionalized furans | mdpi.comresearchgate.net |

| Hantzsch Thiazole Synthesis | This compound, Thioamide | 1,4-Dioxane, reflux | Thiazole derivatives | acs.org |

| Bohlmann-Rahtz Reaction | Enamine, Alkynone (related system) | Zinc(II) bromide | Substituted pyridines | cardiff.ac.uk |

| Hetero-Diels-Alder | This compound hydrazone, Furan | Base | Tetrahydropyridazine derivative | researchgate.net |

Achieving high levels of enantioselectivity and diastereoselectivity in reactions with this compound often relies on the use of chiral catalysts or auxiliaries.

The asymmetric "interrupted" Feist-Bénary (IFB) reaction is a powerful method for synthesizing optically active hydroxydihydrofurans. researchgate.net By using chiral cinchona alkaloid derivatives as organocatalysts, the reaction between this compound and β-dicarbonyl compounds can proceed with high yields and enantiomeric excesses (ee). nih.govscientific.netchem-soc.si For example, various 1,4-dichlorophthalazine-cinchona alkaloid derivatives have yielded products with up to 91% ee. researchgate.netnih.gov

The following table presents data from the asymmetric "interrupted" Feist-Bénary reaction catalyzed by cinchona alkaloid derivatives.

Table 2: Enantioselective "Interrupted" Feist-Bénary Reaction

| Catalyst Type | Substrates | Conditions | Yield | Enantiomeric Excess (ee) | Ref |

|---|---|---|---|---|---|

| 1,4-Dichlorophthalazine-cinchona alkaloid derivatives | This compound, β-Dicarbonyls | - | Excellent | up to 91% | researchgate.netnih.gov |

| Cinchona alkaloid-silyl ether derivatives | This compound, 1,3-Cyclohexadione | - | 85-96% | up to 90% | scientific.net |

Asymmetric allylboration represents another strategy for stereoselective transformations. The reaction of this compound with a boronic acid, catalyzed by a chiral BINOL-type catalyst, was reported to produce a densely functionalized alcohol in 72% yield and 82% ee. diva-portal.org

Furthermore, nitrosoalkenes generated from this compound oxime can undergo highly stereoselective Michael additions. beilstein-journals.org The addition of malonic esters to acyclic nitrosoalkenes resulted exclusively in the formation of anti-adducts. beilstein-journals.org The synthesis of C-glycosylated amino acids via hetero-Diels-Alder reactions of ethyl 2-nitrosoacrylate with exo-glycals has also been explored, although in some cases, poor diastereoselectivity was observed, highlighting the challenges in controlling stereochemical outcomes.

Biochemical Research Applications and Molecular Mechanisms of Action

Ethylbromopyruvate as a Biochemical Probe for Metabolic Studies

This compound serves as a versatile tool for dissecting complex metabolic networks. Its chemical properties enable researchers to explore enzyme functions, probe metabolic imbalances, and modify biomolecules for analytical purposes.

Exploration of Enzyme Activities and Metabolic Pathways

This compound is widely employed to investigate enzyme activities and elucidate metabolic pathways. justdial.comjustdial.com By inhibiting specific enzymes, researchers can study the resulting metabolic changes and infer the role of the targeted enzyme in a particular pathway. justdial.comsmolecule.com This approach has been crucial in understanding the regulation and integration of various metabolic routes within the cell. justdial.com For instance, its use has facilitated breakthroughs in understanding the metabolic processes that are fundamental to various organisms. justdial.com

Probing Metabolic Dysregulation in Biological Systems

Metabolic dysregulation is a characteristic feature of numerous diseases. This compound is utilized as a chemical probe to investigate these altered metabolic states. justdial.com By inducing specific enzymatic inhibitions, EBP can mimic certain aspects of metabolic diseases, allowing researchers to study the downstream consequences and explore potential therapeutic interventions. justdial.comjustdial.com Its ability to perturb metabolic homeostasis provides valuable insights into the biochemical basis of various pathological conditions. justdial.com

Application as an Alkylating Agent for Biomolecule Modification

The primary mechanism through which this compound exerts its effects is by acting as an alkylating agent. justdial.comjustdial.com The presence of a bromine atom, a good leaving group, makes the α-carbon electrophilic and susceptible to attack by nucleophiles within biomolecules. justdial.comjustdial.com This reactivity allows EBP to form stable covalent bonds with specific amino acid residues, such as cysteine, within proteins. justdial.com This targeted modification is instrumental in identifying catalytically important residues in enzyme active sites and for creating modified biomolecules with specific properties for research purposes. justdial.comjustdial.com

Derivatization of Amino Acids and Biomolecules for Analytical Techniques

In analytical chemistry, this compound is used as a derivatizing agent to enhance the detection of amino acids and other biomolecules. justdial.com Pre-column derivatization with agents like EBP can improve the chromatographic separation and detection sensitivity of analytes in techniques such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS). rsc.orgshimadzu.com By reacting with functional groups on biomolecules, EBP can alter their physicochemical properties, making them more amenable to analysis. justdial.comrsc.org This is particularly useful for quantifying low-abundance biomolecules in complex biological samples.

Molecular Mechanisms of Enzyme Inhibition

The inhibitory action of this compound is primarily due to its ability to form covalent adducts with essential amino acid residues in enzymes, leading to irreversible inactivation. numberanalytics.com This mechanism-based inhibition is a powerful tool for studying enzyme function and for the development of potent and specific enzyme inhibitors.

Glycolytic Pathway Enzyme Targets

The glycolytic pathway, a central route for energy metabolism, is a key target of this compound. smolecule.comresearchgate.net Several enzymes in this pathway are susceptible to inhibition by EBP, leading to a disruption of glucose metabolism.

One of the well-characterized targets of this compound is Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH) . researchgate.netnih.gov EBP has been shown to inhibit GAPDH, an enzyme that catalyzes a crucial step in glycolysis. nih.govresearchgate.net The inhibition is achieved through the pyruvylation of GAPDH, which leads to a loss of its enzymatic function. researchgate.net Studies have shown that treatment with a similar compound, 3-bromopyruvate (B3434600), leads to significant inhibition of GAPDH activity. researchgate.net

Another important glycolytic enzyme targeted by EBP and its analogs is Hexokinase (HK) . researchgate.netijbs.com Hexokinase catalyzes the first committed step of glycolysis, the phosphorylation of glucose. ijbs.com Inhibition of hexokinase by compounds like 3-bromopyruvate has been demonstrated to be an effective way to block the glycolytic pathway. researchgate.netwjgnet.com

The table below provides a summary of the key glycolytic enzymes targeted by this compound and related compounds.

| Enzyme | Abbreviation | Role in Glycolysis | Mechanism of Inhibition |

| Hexokinase | HK | Catalyzes the phosphorylation of glucose to glucose-6-phosphate. ijbs.com | Inhibited by this compound and its analogs. researchgate.netwjgnet.com |

| Glyceraldehyde-3-Phosphate Dehydrogenase | GAPDH | Catalyzes the conversion of glyceraldehyde-3-phosphate to 1,3-bisphosphoglycerate. | Irreversibly inhibited through pyruvylation, leading to functional loss. nih.govresearchgate.net |

Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH) Inhibition

One of the primary targets of this compound is Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH), a crucial enzyme in glycolysis. nih.govnih.gov GAPDH catalyzes the conversion of glyceraldehyde-3-phosphate to 1,3-bisphosphoglycerate, a critical step in the energy-yielding phase of this metabolic pathway. taylorandfrancis.comwikipedia.org this compound acts as a potent inhibitor of GAPDH. nih.gov This inhibition is achieved through the alkylation of essential sulfhydryl groups within the enzyme's active site, a mechanism shared by its parent compound, 3-bromopyruvate. researchgate.net The covalent modification of these cysteine residues leads to the inactivation of the enzyme, thereby halting the glycolytic flux. rsc.org Research on Mycobacterium tuberculosis (Mtb) has demonstrated that this compound effectively inhibits recombinant Mtb GAPDH. nih.gov

Glyoxylate (B1226380) Pathway Enzyme Targets

In certain organisms, such as Mycobacterium tuberculosis, the glyoxylate pathway is essential for survival, particularly during latent infections when fatty acids are the primary carbon source. researchgate.netnih.gov This pathway allows organisms to bypass the decarboxylation steps of the tricarboxylic acid (TCA) cycle, conserving carbon skeletons for gluconeogenesis. researchgate.net this compound has been found to inhibit key enzymes in this pathway. nih.govnih.gov

Isocitrate Lyase (ICL) Inhibition

Isocitrate lyase (ICL) is a critical enzyme in the glyoxylate shunt, catalyzing the cleavage of isocitrate to glyoxylate and succinate. researchgate.netnih.gov This reaction is a key control point in the pathway. Research has shown that this compound can inhibit isocitrate lyase in M. tuberculosis. nih.govnih.gov By targeting ICL, this compound disrupts the ability of pathogens like M. tuberculosis to utilize fatty acids as a carbon source, which is crucial for their persistence. researchgate.net

Malate (B86768) Synthase (MS) Inhibition

Malate synthase is the second key enzyme of the glyoxylate cycle, responsible for the condensation of glyoxylate and acetyl-CoA to form malate. researchgate.netwikipedia.org This reaction is vital for replenishing the TCA cycle intermediates and for the synthesis of carbohydrates. researchgate.net this compound has been identified as an inhibitor of malate synthase in M. tuberculosis. nih.govnih.gov The inhibition of this enzyme, in conjunction with ICL inhibition, effectively shuts down the glyoxylate pathway, leading to metabolic stress and hindering the survival of the organism. wikipedia.org